Sangivamycin
Overview
Description
Sangivamycin is a natural product originally isolated from the bacterium Streptomyces rimosus. It is a nucleoside analogue with a unique structure that includes a pyrrolopyrimidine ring. This compound has been studied for its antibiotic, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Sangivamycin, a nucleoside analogue, primarily targets Protein Kinase C . This enzyme plays a crucial role in several signal transduction processes, making it a key player in cellular regulation . This compound also exhibits broad-spectrum antiviral activity against various viruses, including SARS-CoV-2 .
Mode of Action
This compound interacts with its primary target, Protein Kinase C, by acting as an inhibitor . This interaction results in the suppression of the enzyme’s activity, thereby affecting the signal transduction processes it is involved in . In the context of viral infections, this compound has been shown to suppress SARS-CoV-2 replication with greater efficacy than other broad-spectrum nucleoside analogs .
Biochemical Pathways
It is known that the inhibition of protein kinase c can impact a variety of cellular processes, given the enzyme’s role in signal transduction
Pharmacokinetics
In terms of absorption, distribution, metabolism, and excretion (ADME) properties, this compound has been found to be favorable . It has a long half-life and proven safety in humans, suggesting good bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Protein Kinase C, leading to alterations in cellular regulation . In the context of viral infections, this compound’s action results in the suppression of viral replication . It has been shown to be highly effective against multiple variants of SARS-CoV-2 .
Action Environment
It is worth noting that this compound has demonstrated efficacy against multiple variants of sars-cov-2, suggesting that it may have the ability to combat drug-resistant or vaccine-escaping variants .
Biochemical Analysis
Biochemical Properties
Sangivamycin plays a significant role in biochemical reactions by acting as an inhibitor of protein kinase C . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits cellular kinases that are overexpressed in some cancer cells, such as protein kinase C and histone H3 associated protein kinase . These interactions lead to the inhibition of kinase activity, which is crucial for the regulation of various cellular processes, including cell growth and apoptosis.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces apoptotic cell death in pancreatic cancer cells, breast cancer MCF-AR cells, and primary effusion lymphoma cells . This compound influences cell function by inhibiting cellular kinases, leading to apoptosis. Additionally, it affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as an inhibitor of protein kinase C, which plays a crucial role in cell signaling pathways . This compound binds to protein kinase C, inhibiting its activity and leading to the disruption of downstream signaling pathways. This inhibition results in the induction of apoptosis in cancer cells and the suppression of viral replication in infected cells . This compound also affects gene expression by modulating the activity of transcription factors involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long half-life and remains stable under various conditions . Studies have shown that this compound suppresses SARS-CoV-2 replication with greater efficacy than remdesivir, another broad-spectrum nucleoside analog . The stability and long-term effects of this compound on cellular function make it a promising candidate for further preclinical and clinical development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving laboratory mice, this compound’s plasma concentrations increased following intraperitoneal injection and remained virtually unchanged up to 24 hours after dosing . The additive effect of this compound with remdesivir suggests that combination therapy could have therapeutic advantages, including lower doses of both drugs to achieve viral replication suppression and reduced potential for side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to adenosine metabolism . It preferentially enters anabolic pathways of adenosine and interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine . These interactions lead to the synthesis of nucleoside analogs, which play a crucial role in the compound’s antiviral and anticancer activities.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The favorable pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion, contribute to its efficacy as an antiviral and anticancer agent .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been shown to inhibit the localization of viral proteins at the cellular membrane, preventing the formation of viral particles . This inhibition disrupts the viral replication cycle and contributes to this compound’s antiviral properties. Additionally, this compound’s interaction with cellular kinases and other biomolecules directs it to specific compartments or organelles, enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sangivamycin involves several steps, starting from readily available precursors. One of the key steps is the formation of the pyrrolopyrimidine ring. This can be achieved through a series of reactions including nitrile hydratase-catalyzed conversion of nitriles to amides . The reaction conditions typically involve mild temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using Streptomyces rimosus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance production yields .
Chemical Reactions Analysis
Types of Reactions
Sangivamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrolopyrimidine ring.
Substitution: Substitution reactions can introduce different substituents on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound that have been studied for their enhanced biological activities .
Scientific Research Applications
Sangivamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogues and their chemical properties.
Medicine: It has shown potential as an antiviral agent against viruses like severe acute respiratory syndrome coronavirus 2 and Ebola virus.
Comparison with Similar Compounds
Similar Compounds
Toyocamycin: Another pyrrolopyrimidine nucleoside analogue with similar antiviral and anticancer properties.
Tubercidin: A nucleoside analogue with potent antiviral activity.
ARC (NSC 188491): A nucleoside analogue with identical activity to sangivamycin, including inhibition of protein kinase C.
Uniqueness
This compound is unique due to its broad-spectrum antiviral activity and its ability to inhibit protein kinase C with high potency. Its favorable pharmacokinetic properties and safety profile make it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZJZDHRXBKKTJ-JTFADIMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028118 | |
Record name | Sangivamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18417-89-5 | |
Record name | Sangivamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18417-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sangivamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sangivamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sangivamycin hydrate Streptomyces rimosus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANGIVAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8YQ8Z3T9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.